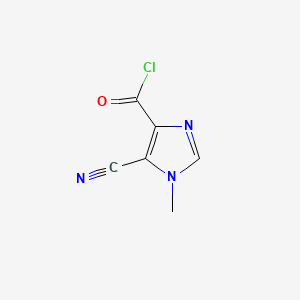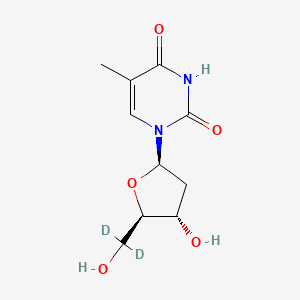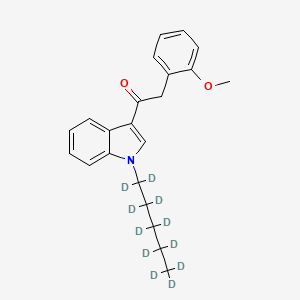
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole is an organic compound with the molecular formula C37H34O4 and a molecular weight of 542.66 g/mol . This compound is characterized by its complex structure, which includes multiple benzyl and phenylmethoxy groups attached to an ethanone core. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group modifications . The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparación Con Compuestos Similares
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be compared with similar compounds such as:
Bis(4-tert-butylphenyl) ether: This compound has a similar ether linkage but differs in the substitution pattern on the benzene rings.
4,4’-Bis(diethylamino)benzophenone: This compound features a benzophenone core with diethylamino groups, differing in both structure and functional groups.
The uniqueness of this compound lies in its specific combination of benzyl and phenylmethoxy groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)




